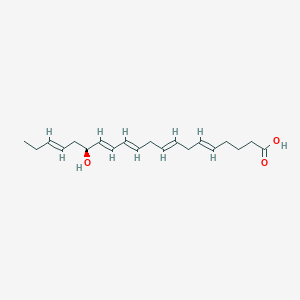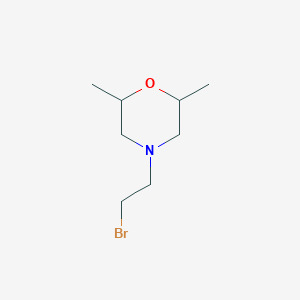
4-(2-Bromoethyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ブロモエチル)-2,6-ジメチルモルホリンは、モルホリン誘導体のクラスに属する有機化合物です。これは、モルホリン環の窒素原子に付着したブロモエチル基の存在によって特徴付けられます。このブロモエチル基は、さらに2位と6位に2つのメチル基で置換されています。
2. 製法
合成経路と反応条件
4-(2-ブロモエチル)-2,6-ジメチルモルホリンの合成は、通常、2,6-ジメチルモルホリンとブロモエチル化剤との反応によって行われます。一般的な方法の1つは、2,6-ジメチルモルホリンと2-ブロモエタノールを、炭酸カリウムなどの塩基の存在下で反応させることです。反応は還流条件下で行われ、生成物は蒸留または再結晶によって精製されます。
工業生産方法
工業的な設定では、4-(2-ブロモエチル)-2,6-ジメチルモルホリンの生産は、連続フロー反応器を使用することでスケールアップすることができます。これにより、反応パラメータをよりよく制御し、収率を向上させることができます。自動システムを使用すると、製品品質の一貫性を確保し、汚染のリスクを軽減することもできます。
3. 化学反応解析
反応の種類
4-(2-ブロモエチル)-2,6-ジメチルモルホリンは、次のを含むさまざまな種類の化学反応を受けることができます。
求核置換反応: ブロモエチル基は、アミン、チオール、またはアルコキシドなどの求核剤によって置換できます。
酸化: この化合物は、対応するN-オキシドを形成するために酸化できます。
還元: ブロモエチル基は、水素化リチウムアルミニウムなどの還元剤を使用してエチル基に還元できます。
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、およびメトキシドナトリウムが含まれます。反応は、通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性非プロトン性溶媒中で行われます。
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
形成される主要な生成物
求核置換反応: 生成物には、アジドエチル、チオシアネートエチル、およびメトキシエチル誘導体が含まれます。
酸化: 主要な生成物は、対応するN-オキシドです。
還元: 主要な生成物は、4-(2-エチル)-2,6-ジメチルモルホリンです。
4. 科学研究における用途
4-(2-ブロモエチル)-2,6-ジメチルモルホリンは、科学研究においていくつかの用途があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、求核置換反応を通じて、タンパク質や核酸などの生体分子を修飾するために使用できます。
工業: この化合物は、ポリマーや界面活性剤を含む特殊化学薬品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with a bromoethylating agent. One common method is the reaction of 2,6-dimethylmorpholine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is 4-(2-Ethyl)-2,6-dimethylmorpholine.
科学的研究の応用
4-(2-Bromoethyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
4-(2-ブロモエチル)-2,6-ジメチルモルホリンの作用機序は、アルキル化剤として作用する能力を含みます。ブロモエチル基は、生体分子中の求核部位と反応して、共有結合を形成することができます。これは、タンパク質、DNA、およびその他の細胞成分の修飾につながる可能性があり、それらの機能と活性を潜在的に影響を与えます。関与する分子標的と経路は、化合物の特定のコンテキストと用途によって異なります。
6. 類似の化合物との比較
類似の化合物
4-(2-クロロエチル)-2,6-ジメチルモルホリン: ブロモエチル基ではなくクロロエチル基を持つ類似の構造。
4-(2-ヨードエチル)-2,6-ジメチルモルホリン: ブロモエチル基ではなくヨードエチル基を持つ類似の構造。
4-(2-ヒドロキシエチル)-2,6-ジメチルモルホリン: ブロモエチル基ではなくヒドロキシエチル基を持つ類似の構造。
独自性
4-(2-ブロモエチル)-2,6-ジメチルモルホリンは、ブロモエチル基の存在によりユニークです。これは、クロロエチルおよびヨードエチルアナログと比較して、より反応性の高いアルキル化剤になります。この反応性の向上は、より高い程度の修飾が望まれる特定の合成および生物学的用途において有利な場合があります。
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)-2,6-dimethylmorpholine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-2,6-dimethylmorpholine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
4-(2-Hydroxyethyl)-2,6-dimethylmorpholine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)-2,6-dimethylmorpholine is unique due to the presence of the bromoethyl group, which makes it a more reactive alkylating agent compared to its chloroethyl and iodoethyl analogs. This increased reactivity can be advantageous in certain synthetic and biological applications, where a higher degree of modification is desired.
特性
分子式 |
C8H16BrNO |
|---|---|
分子量 |
222.12 g/mol |
IUPAC名 |
4-(2-bromoethyl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C8H16BrNO/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6H2,1-2H3 |
InChIキー |
FZUMZQZVVFIUOM-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


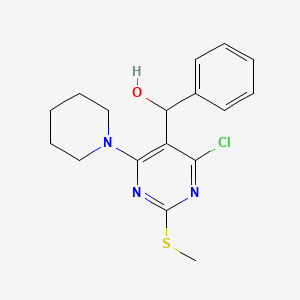
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
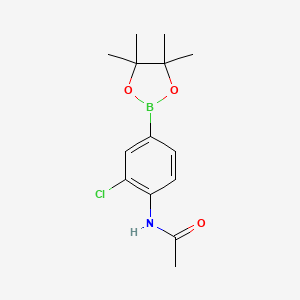
![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)
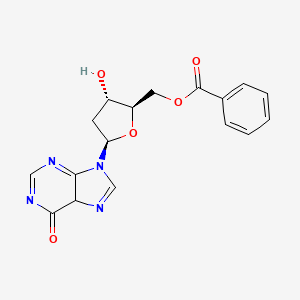
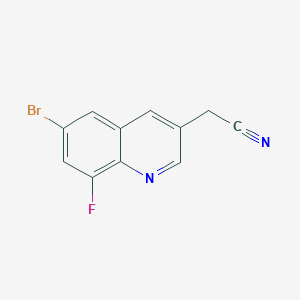
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
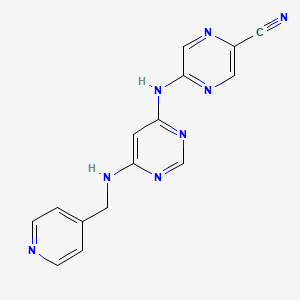

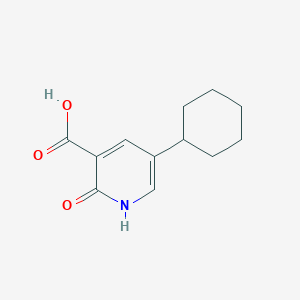
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
